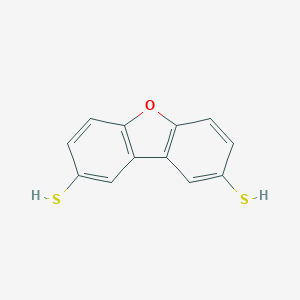

Dibenzofuran-2,8-dithiol

説明

Structure

3D Structure

特性

分子式 |

C12H8OS2 |

|---|---|

分子量 |

232.3g/mol |

IUPAC名 |

dibenzofuran-2,8-dithiol |

InChI |

InChI=1S/C12H8OS2/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)13-11/h1-6,14-15H |

InChIキー |

LIFURHPURLAPEN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1S)C3=C(O2)C=CC(=C3)S |

正規SMILES |

C1=CC2=C(C=C1S)C3=C(O2)C=CC(=C3)S |

製品の起源 |

United States |

Synthetic Methodologies for Dibenzofuran 2,8 Dithiol and Analogous Dibenzofuran Dithiol Derivatives

Strategies for Carbon-Sulfur Bond Formation in Dibenzofuran (B1670420) Scaffolds

The introduction of thiol groups onto the dibenzofuran framework is a key aspect of synthesizing the target molecule and its derivatives. These strategies can be broadly categorized into direct functionalization of the dibenzofuran ring and the construction of the ring system from sulfur-containing precursors.

Direct Functionalization and Substitution Approaches at the 2,8-Positions

Direct functionalization of the dibenzofuran ring at the 2 and 8 positions is a common approach. This typically involves electrophilic substitution reactions to introduce functional groups that can later be converted into thiols.

One potential pathway begins with the sulfonation of dibenzofuran. Treatment of dibenzofuran with a sulfonating agent can lead to the formation of dibenzofuran-2,8-disulfonic acid. This intermediate can then be reduced to the corresponding dithiol. A review of dibenzofuran derivatives mentions the synthesis of dibenzofuran-2-sulfonyl chloride, which indicates that sulfonation of the dibenzofuran ring is a feasible process biointerfaceresearch.com. The conversion of arylsulfonic acids to arenethiols can be achieved using reagents like triphenylphosphine in the presence of iodine.

Alternatively, halogenation of dibenzofuran can provide 2,8-dihalodibenzofuran as a key intermediate. Dibenzofuran is known to undergo electrophilic reactions such as halogenation biointerfaceresearch.comekb.eg. Once the 2,8-dihalo derivative is obtained, the thiol groups can be introduced through nucleophilic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions.

Another approach involves the conversion of 2,8-dihydroxydibenzofuran to the target dithiol via the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.orgwikipedia.orgjk-sci.com This reaction involves the conversion of a phenol to an O-aryl thiocarbamate, which upon heating, rearranges to the thermodynamically more stable S-aryl thiocarbamate. organic-chemistry.orgjk-sci.com Subsequent hydrolysis of the S-aryl thiocarbamate yields the desired thiophenol. wikipedia.orgjk-sci.com This method provides a powerful tool for the synthesis of thiophenols from readily available phenolic precursors.

Finally, if dibenzofuran-2,8-diamine can be synthesized, it could potentially be converted to the dithiol via a Sandmeyer-type reaction, where the diazonium salt intermediate is treated with a sulfur nucleophile.

Annulation and Cyclization Reactions to Form the Dibenzofuran Core with Thiol Moieties

Instead of functionalizing a pre-existing dibenzofuran ring, the heterocyclic system can be constructed from precursors that already contain the necessary sulfur functionalities or their precursors. This approach can offer better control over the regiochemistry of the substitution.

While specific examples of annulation reactions leading directly to dibenzofuran dithiols are scarce in the literature, one can envision strategies using appropriately substituted biphenyl (B1667301) or diaryl ether precursors. For instance, a diaryl ether with thiol or protected thiol groups at the appropriate positions could be subjected to an intramolecular cyclization to form the dibenzofuran ring.

Condensation and Dimerization Pathways Leading to Fused Dibenzofuran Systems

Information on condensation and dimerization pathways specifically leading to fused dibenzofuran systems containing thiol moieties is not extensively covered in the readily available scientific literature. Such strategies would likely involve the reaction of smaller, functionalized building blocks to construct the larger, fused aromatic system.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis plays a pivotal role in both the formation of the dibenzofuran core and the subsequent installation of functional groups, including thiols.

Palladium-Catalyzed C-O and C-C Cyclization Methods for Dibenzofuran Formation

The synthesis of the dibenzofuran scaffold itself is often accomplished using palladium-catalyzed reactions. One common method is the intramolecular cyclization of diaryl ethers. For example, palladium catalysis can facilitate the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to produce dibenzofurans biointerfaceresearch.comorganic-chemistry.org. Another approach involves the palladium(II)-catalyzed oxidative carbon-carbon bond formation under air organic-chemistry.org. Furthermore, an efficient synthesis of dibenzofurans from o-iododiaryl ethers can be catalyzed by reusable Pd/C under ligand-free conditions biointerfaceresearch.comorganic-chemistry.org. The reaction of o-iodophenols with silylaryl triflates followed by a palladium-catalyzed cyclization also yields dibenzofurans in good to excellent yields organic-chemistry.org. A one-pot protocol involving Pd-catalyzed cross-coupling/aromatization and Cu-catalyzed Ullmann coupling has also been developed for the rapid construction of dibenzofuran motifs organic-chemistry.orgorganic-chemistry.org.

| Catalyst System | Starting Material | Reaction Type | Reference |

| Palladium acetate | ortho-diazonium salts of diaryl ethers | Intramolecular cyclization | biointerfaceresearch.comorganic-chemistry.org |

| Palladium(II) | Diaryl ethers | Oxidative C-C bond formation | organic-chemistry.org |

| Pd/C (reusable) | o-iododiaryl ethers | Intramolecular cyclization | biointerfaceresearch.comorganic-chemistry.org |

| Pd catalyst | o-iodophenols and silylaryl triflates | Cyclization | organic-chemistry.org |

| Pd(PPh₃)₄ and Cu₂O | 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes | Cross-coupling/aromatization and Ullmann coupling | organic-chemistry.org |

Catalytic Coupling Reactions for Thiol Installation on Dibenzofuran

Once a suitably functionalized dibenzofuran, such as a 2,8-dihalo derivative, is in hand, transition metal-catalyzed cross-coupling reactions are a powerful tool for installing the thiol groups. Palladium-catalyzed cross-coupling of aryl halides with thiols is a well-established and versatile method for the formation of carbon-sulfur bonds. Various palladium catalysts and ligands can be employed to achieve this transformation with a wide range of substrates.

| Catalyst System | Substrate | Reagent | Reaction Type |

| Palladium | 2,8-Dihalodibenzofuran | Thiol or thiol equivalent | C-S Cross-coupling |

Metal-Free and Organocatalytic Synthesis Approaches

Recent advancements in organic synthesis have prioritized the development of methods that avoid transition-metal catalysts, reducing cost and environmental impact. These approaches are particularly relevant for constructing the dibenzofuran core.

A notable metal- and solvent-free method for synthesizing the dibenzofuran core involves the alumina-promoted oxodefluorination of fluoroarenes. rsc.orgnih.govnih.gov This protocol utilizes activated γ-Al₂O₃ as both a catalyst and a reliable oxygen source, enabling a one-pot substitution of fluorine atoms to yield benzoannulated furan (B31954) derivatives. rsc.orgnih.govnih.gov The reaction proceeds by transforming fluorinated biphenyls into dibenzofuran derivatives on the surface of the activated alumina without the need for other reagents. rsc.orgresearchgate.net

A key advantage of this technique is its selectivity. The C-F bond activation is selective and compatible with the presence of less stable C-Br and C-I functionalities, which can be preserved for subsequent derivatization. rsc.orgnih.govrsc.org This allows for the synthesis of functionalized dibenzofurans that can serve as precursors to compounds like Dibenzofuran-2,8-dithiol. rsc.org The simplicity of the procedure, which requires only the reagent and simple extraction, avoids the need for flash chromatography, thus minimizing solvent and silica waste. nih.gov For example, 2,2′-difluorobiphenyl is converted into dibenzofuran in a 65% yield upon exposure to activated alumina. nih.gov

Table 1: Examples of Alumina-Promoted Oxodefluorination

| Starting Material | Product | Yield | Reference |

| 2,2′-difluorobiphenyl | Dibenzo[b,d]furan | 65% | nih.gov |

Radical-mediated reactions offer powerful, alternative pathways for forming the C-C and C-O bonds necessary for the dibenzofuran scaffold. One classic method is the Pschorr Reaction, which facilitates the intramolecular cyclization of biaryl tricyclic rings through the in-situ generation of an aryl radical from a diazonium salt. biointerfaceresearch.com

More contemporary approaches utilize super-electron-donors (SEDs) to initiate radical reactions under transition-metal-free conditions. nih.gov Heteroatom-centered anions, derived from compounds like phosphines, thiols, and anilines, can act as SEDs to initiate single-electron-transfer (SET) processes. nih.gov These reactions can be applied to create substituted benzofurans, which are structurally related to the dibenzofuran core. nih.gov For instance, an intermolecular radical coupling reaction between 2-iodophenyl allenyl ethers and compounds with H-heteroatom bonds can efficiently produce 3-substituted benzofurans. nih.gov Photoinduced cyclization of o-arylphenols represents another electron transfer (eT) based method for producing substituted dibenzofurans. researchgate.net

Electrochemical Synthesis and Annulation Methods

Organic electrochemistry has emerged as a green and sustainable approach for complex organic transformations, avoiding the need for chemical oxidants and metal catalysts. researchgate.netresearchgate.net These methods are highly applicable to the synthesis of benzofuran and dibenzofuran derivatives.

Electrochemical oxidative intramolecular cyclization provides an efficient route to substituted benzo[b]furans. frontiersin.org For example, the reaction between 2-alkynylphenol derivatives and diselenides can be driven by galvanostatic electrolysis in an undivided cell, operating under oxidant-, base-, and metal-free conditions at room temperature. frontiersin.org

Furthermore, electrochemical dearomative annulation represents a versatile protocol for creating polycyclic systems. researchgate.net This strategy allows for the regioselective annulation of benzofuran derivatives with various bis-nucleophiles containing O, N, and S groups. researchgate.net This method can construct highly functionalized dihydrobenzofurans, which can be precursors to fully aromatic dibenzofuran systems. researchgate.net The process is initiated by the anodic oxidation of the substrate into a radical cation, which serves as the rate-determining step. researchgate.net Such electrochemical strategies have also been extended to dehydrogenative and desulfurative annulation reactions. rsc.org

Post-Synthetic Modifications and Derivatization Strategies for Dibenzofuran-2,8-dithiol Precursors

The synthesis of Dibenzofuran-2,8-dithiol often relies on the preparation of a suitably functionalized dibenzofuran precursor, which is then modified in subsequent steps. A common strategy involves the synthesis of a di-halogenated dibenzofuran, such as 2,8-dibromodibenzofuran or 2,8-diiododibenzofuran, which can then be converted to the target dithiol.

The synthetic methods described previously are compatible with this strategy. For instance, the alumina-promoted oxodefluorination is tolerant of C-Br and C-I functionalities, allowing for the direct synthesis of a halogenated dibenzofuran core. rsc.orgrsc.org Similarly, palladium-catalyzed cyclization of O-arylated o-iodophenols can be employed to create a dibenzofuran ring while preserving other functional groups. organic-chemistry.org

Once a precursor like 2,8-dibromodibenzofuran is obtained, several classic and modern chemical reactions can be used to introduce the thiol groups. These derivatization strategies include:

Newman-Kwart Rearrangement: The precursor can be converted to a diphenol (2,8-dihydroxydibenzofuran), which is then reacted with a thiocarbamoyl chloride to form a thiocarbamate. Thermal rearrangement followed by hydrolysis yields the desired dithiol.

Palladium-Catalyzed Thiolation: The di-halogenated precursor can be directly coupled with a thiolating agent, such as sodium hydrosulfide or a protected thiol equivalent, using a palladium catalyst.

Lithium-Halogen Exchange: The di-halogenated precursor can undergo lithium-halogen exchange followed by quenching with elemental sulfur to introduce the thiol groups.

These post-synthetic modifications are crucial for transforming a stable dibenzofuran core into the specific, functionalized Dibenzofuran-2,8-dithiol molecule.

Advanced Spectroscopic and Structural Elucidation of Dibenzofuran 2,8 Dithiol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

High-resolution NMR spectroscopy is a fundamental tool for determining the precise molecular structure of Dibenzofuran-2,8-dithiol in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of Dibenzofuran-2,8-dithiol is expected to show distinct signals for the aromatic protons and the thiol protons. The dibenzofuran (B1670420) core has a specific symmetry. In a 2,8-disubstituted derivative, the protons at positions 1, 3, 4, 6, 7, and 9 remain. Due to the substitution pattern, the spectrum would be more complex than that of the parent dibenzofuran. chemicalbook.com The protons H1 and H9 would be doublets, coupled to H3 and H7 respectively. Similarly, H4 and H6 would be doublets coupled to H3 and H7. The protons at H3 and H7 would appear as doublets of doublets. The thiol protons (-SH) would typically appear as a singlet in the range of 3.0-4.0 ppm, although its position can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. For a derivative like 2-(pentyloxy)dibenzo[b,d]furan, distinct signals are observed for each carbon atom, with chemical shifts influenced by the substituent. nih.govresearchgate.net In Dibenzofuran-2,8-dithiol, the carbon atoms directly bonded to the sulfur atoms (C2 and C8) would experience a downfield shift compared to the unsubstituted dibenzofuran. The parent dibenzofuran shows signals around 156 ppm for the carbons adjacent to the oxygen (C4a, C5a) and between 111 and 127 ppm for the other carbons. chemicalbook.com The introduction of thiol groups at the 2 and 8 positions would significantly alter the chemical shifts of the surrounding carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Dibenzofuran-2,8-dithiol

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

| H1, H9 | ¹H NMR | ~7.8-8.0 | Doublet |

| H3, H7 | ¹H NMR | ~7.4-7.6 | Doublet of Doublets |

| H4, H6 | ¹H NMR | ~7.3-7.5 | Doublet |

| SH | ¹H NMR | ~3.0-4.0 | Singlet, position variable |

| C2, C8 | ¹³C NMR | ~130-140 | Carbon attached to thiol group |

| C1, C9 | ¹³C NMR | ~110-120 | Influenced by adjacent thiol group |

| C3, C7 | ¹³C NMR | ~125-135 | Aromatic CH |

| C4, C6 | ¹³C NMR | ~120-130 | Aromatic CH |

| C4a, C5a | ¹³C NMR | ~155-157 | Carbon adjacent to furan (B31954) oxygen |

| C4b, C5b | ¹³C NMR | ~122-125 | Bridgehead carbon |

Single-Crystal X-ray Diffraction Analysis of Dibenzofuran-Dithiol Complexes and Derivatives

Dibenzofuran itself is a planar molecule. nih.gov Studies on derivatives, such as 2-(pentyloxy)dibenzo[b,d]furan, show that the dibenzofuran core remains nearly planar. nih.govresearchgate.netnih.gov In this derivative, the root-mean-square deviation from the mean plane of the non-hydrogen atoms is just 0.0803 Å. nih.govnih.gov The crystal packing of such molecules is often governed by π-π stacking interactions between the aromatic rings of adjacent molecules, with typical centroid-to-centroid distances around 3.7 to 4.1 Å. nih.gov

For Dibenzofuran-2,8-dithiol, the core dibenzofuran structure is expected to be similarly planar. The key structural features would be the C-S bond lengths and the C-S-H bond angles of the thiol groups. Furthermore, the presence of the thiol functional groups would likely introduce hydrogen bonding (S-H···S or S-H···O) as a significant intermolecular force, influencing the crystal packing arrangement in addition to the π-π stacking. Analysis of complexes like dibenzothiophene-based Palladium N-heterocyclic carbenes has demonstrated the utility of X-ray crystallography in confirming the geometry of such heterocyclic systems. researchgate.net

Interactive Data Table: Expected Crystallographic Parameters for Dibenzofuran-2,8-dithiol (based on analogs)

| Parameter | Expected Value | Reference/Basis |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic compounds |

| Space Group | P2₁/c or similar centrosymmetric group | Common for planar aromatic compounds |

| Dibenzofuran Core | Near-planar | Based on dibenzofuran and its derivatives nih.gov |

| C-S Bond Length | ~1.75 - 1.79 Å | Typical for aryl thiols |

| S-H Bond Length | ~1.34 Å | Typical for thiols |

| Intermolecular Interactions | π-π stacking, Hydrogen bonding (S-H···S/O) | Expected for this functionality |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. It is particularly useful for studying the radical anions or cations of aromatic systems like dibenzofuran.

The radical anion of the parent dibenzofuran has been studied by ESR. cdnsciencepub.com These studies show that the unpaired electron spin density is distributed across the entire π-system of the molecule. The hyperfine coupling constants, which describe the interaction of the unpaired electron with magnetic nuclei (like ¹H), provide a map of this spin distribution. For the dibenzofuran radical anion, the proton hyperfine coupling constants change in a predictable manner compared to related compounds like biphenyl (B1667301) and fluorene. cdnsciencepub.com

For a radical species derived from Dibenzofuran-2,8-dithiol, such as its radical anion, the spin distribution would be significantly influenced by the two thiol groups. Thiol groups are generally considered electron-donating, which would alter the energies of the molecular orbitals. This would, in turn, change the spin density at each carbon and hydrogen position. ESR studies on radical anions of nitrofuran derivatives have shown how substituents dramatically alter the resulting spectra. nih.gov One would expect larger hyperfine coupling constants on the protons ortho and para to the thiol groups, indicating a higher spin density at these positions. The technique can also be used in spin-trapping experiments to identify transient radical species formed during chemical or biological reactions. nih.govdss.go.th

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an essential analytical technique for confirming the molecular weight and assessing the purity of a synthesized compound. It also provides structural information through the analysis of fragmentation patterns.

For Dibenzofuran-2,8-dithiol (C₁₂H₈OS₂), the exact molecular weight can be calculated with high precision. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. rsc.org The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be characteristic of the dibenzofuran core and the thiol substituents. Based on the mass spectrum of the parent dibenzofuran, which shows a very stable molecular ion, the fragmentation of the dithiol derivative would likely proceed through characteristic losses. nist.gov Expected fragmentation pathways include:

Loss of a hydrogen atom to form the [M-H]⁺ ion.

Loss of a thiol radical (•SH) to form the [M-SH]⁺ ion.

Loss of H₂S to form the [M-H₂S]⁺ ion.

Cleavage of the heterocyclic ring, similar to what is observed in dibenzothiophene (B1670422), which can lead to stable fragment ions. lookchem.com

Interactive Data Table: Predicted Mass Spectrometry Data for Dibenzofuran-2,8-dithiol

| Property | Value | Technique |

| Molecular Formula | C₁₂H₈OS₂ | - |

| Molecular Weight | 232.33 g/mol | - |

| Exact Mass | 232.0016 g/mol | HRMS |

| Predicted [M]⁺ Peak | m/z 232 | EI-MS |

| Major Predicted Fragments | m/z 199 ([M-SH]⁺), m/z 198 ([M-H₂S]⁺), m/z 168 ([M-2SH]⁺) | EI-MS |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of Dibenzofuran-2,8-dithiol would be dominated by absorptions from the aromatic core and the thiol groups. The key diagnostic peak would be the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. Its weakness can sometimes make it difficult to identify. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will produce a series of sharp bands between 1400 and 1600 cm⁻¹. The C-O-C asymmetric stretching of the furan ring is also a characteristic feature, typically found around 1200-1280 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic rings generally give strong signals in Raman spectra. The S-H stretch, while weak in the IR, can sometimes be more prominent in the Raman spectrum. The C-S stretching vibration, expected in the 600-750 cm⁻¹ region, is also readily observable by Raman spectroscopy. Theoretical calculations using Density Functional Theory (DFT) are often employed to assign the observed vibrational modes comprehensively. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for Dibenzofuran-2,8-dithiol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium |

| S-H Stretch | 2550 - 2600 | IR, Raman | Weak (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1280 | IR | Strong |

| C-S Stretch | 600 - 750 | Raman | Medium-Strong |

Computational and Theoretical Investigations of Dibenzofuran 2,8 Dithiol Electronic and Structural Properties

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical and physical properties. For Dibenzofuran-2,8-dithiol, theoretical analysis focuses on the arrangement of its molecular orbitals and the distribution of electron density, which together dictate its potential performance in electronic applications.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. It posits that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary participants in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (HLG), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required to excite an electron from the ground state.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals. For instance, calculations on the related isomer, 2,7-dibenzofuran dithiol, provide specific energy values that offer a reasonable approximation for the 2,8-isomer. A study utilizing DFT found the HOMO and LUMO energy levels for 2,7-dibenzofuran dithiol to be -0.93 eV and 2.19 eV, respectively, resulting in a HOMO-LUMO gap of 3.12 eV. aip.org A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. The selection of the DFT functional (e.g., B3LYP, wB97X-D) can significantly influence the calculated gap, as the amount of Fock exchange in the functional affects the orbital energies. reddit.com

Table 1: Calculated Frontier Orbital Energies for 2,7-Dibenzofuran Dithiol Data sourced from a study using DFT calculations and serves as an analogue for the 2,8-isomer. aip.org

| Molecular Orbital | Energy (eV) |

| HOMO | -0.93 |

| LUMO | 2.19 |

| HOMO-LUMO Gap | 3.12 |

The distribution of electron charge and the extent of electron delocalization within the Dibenzofuran-2,8-dithiol molecule are key to its function as a molecular wire. The dibenzofuran (B1670420) core provides a rigid, planar structure that facilitates π-conjugation, allowing electrons to delocalize across the molecule. The sulfur atoms of the thiol groups play a crucial role, acting as anchor points to metal electrodes in molecular junctions and influencing the electronic landscape.

Theoretical models show that the spatial distribution of the frontier orbitals is spread across the conjugated system. aip.org In related dibenzofuran derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed across the electron-accepting regions. researchgate.net For dibenzofuran-dithiol systems, the π-system of the dibenzofuran core and the lone pairs on the sulfur atoms contribute significantly to the HOMO, enhancing its electron-donating capability. The electron delocalization across the molecular backbone is essential for efficient charge transport. Quantum interference effects, which are highly dependent on the connectivity of the thiol groups (e.g., para vs. meta-like connections), can significantly impact this delocalization and, consequently, the molecule's conductance. acs.org

Quantum Chemical Calculations and Modeling

To build a comprehensive understanding of Dibenzofuran-2,8-dithiol, sophisticated computational models are employed. These methods allow for the simulation of molecular behavior and properties with a high degree of accuracy, providing insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. udel.edunih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach is computationally less demanding than other high-level methods, allowing for the study of relatively large molecules like Dibenzofuran-2,8-dithiol.

DFT calculations are widely used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Electronic Properties: Predict HOMO and LUMO energies, the HOMO-LUMO gap, and electron distribution. researchgate.net

Simulate Spectroscopic Properties: Compute vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis), which can be compared with experimental data for validation.

Assess Reactivity: Use conceptual DFT descriptors (e.g., chemical potential, hardness, and electrophilicity) to predict the reactivity of different sites within the molecule.

For the family of dibenzofuran dithiols, DFT calculations have been instrumental in understanding how different substitution patterns affect electronic properties and conductance. aip.org

To investigate the performance of Dibenzofuran-2,8-dithiol as a component in a molecular electronic device, its electron transport characteristics must be simulated. The Non-Equilibrium Green's Function (NEGF) formalism, typically combined with DFT (NEGF-DFT), is the state-of-the-art theoretical framework for such simulations. udel.eduresearchgate.netarxiv.org

The NEGF-DFT method models a molecular junction, which consists of the single molecule (the central scattering region) connected to two metal electrodes (e.g., gold). udel.edu The thiol groups of the dithiol are crucial as they form the chemical bonds to the gold surfaces. The NEGF formalism calculates the transmission coefficient, T(E), which represents the probability that an electron with energy E will travel from one electrode to the other through the molecule. acs.org The electrical conductance is then determined from the transmission spectrum, particularly the value at the Fermi energy of the electrodes. This approach has been successfully used to study the transportation behavior of conjugated molecular junctions, including the 2,7-dibenzofuran dithiol isomer, providing insights into how factors like molecular length and terminal connections influence conductance. aip.org

Heteroaromaticity and its Influence on Molecular Conductivity and Reactivity

The heteroaromatic nature of the dibenzofuran core plays a critical role in defining the electronic properties, and consequently the molecular conductivity and reactivity, of its derivatives, including Dibenzofuran-2,8-dithiol. The dibenzofuran system consists of two benzene (B151609) rings fused to a central furan (B31954) ring. The oxygen heteroatom in the furan ring influences the delocalization of π-electrons across the molecule. The degree of this delocalization, or heteroaromaticity, is a key factor in its electronic behavior.

Computational studies comparing bridged biphenyl (B1667301) units have established a trend in heteroaromaticity, which is typically quantified by resonance energy. This trend follows the sequence: dibenzothiophene (B1670422) > carbazole (B46965) > dibenzofuran, reflecting the extent of lone pair delocalization from the heteroatom (S > N > O) into the π-system of the central ring. researchgate.netaps.org This variation in heteroaromaticity has been directly correlated with the single-molecule conductance of these systems when incorporated into molecular wires.

In studies utilizing oligo(arylene-ethynylene) (OAE) molecular wires with these core units and pyridyl anchors in a para-para configuration, a clear relationship between conductance and heteroaromaticity was observed. aps.org Specifically, the single-molecule conductance increases as the heteroaromaticity of the core unit decreases. aps.orgnih.gov This results in the following conductance trend: dibenzothiophene < carbazole < dibenzofuran. researchgate.netaps.org This suggests that the lower resonance energy and less effective π-delocalization of the dibenzofuran core, compared to its sulfur and nitrogen analogues, lead to higher conductance in these specific molecular electronic setups. aps.org However, it is important to note that this trend is not universal and can be altered by the connectivity to the electrodes. In meta-meta linked systems, the trend changes, with the carbazole derivative showing the highest conductance. researchgate.netaps.org

The intrinsic electronic properties of Dibenzofuran-2,8-dithiol have been investigated using density functional theory (DFT). These calculations provide insight into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to its reactivity and charge transport characteristics. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and conductivity. A smaller gap generally implies higher reactivity and better conductivity. For 2,7-dibenzofuran dithiol (equivalent to 2,8-dibenzofuran dithiol), specific computational data has been reported. acs.org

| Property | Value (eV) |

|---|---|

| HOMO Energy | -9.30 |

| LUMO Energy | -0.93 |

| HOMO-LUMO Gap | 8.37 |

These values for the HOMO and LUMO levels are critical for predicting how Dibenzofuran-2,8-dithiol will interact with metal electrodes in a molecular junction, as the alignment of these orbitals with the metal's Fermi level dictates the efficiency of charge transport. aps.org The global electrophilicity and other reactivity indices, which can be derived from these energy levels, offer a theoretical framework for understanding the molecule's susceptibility to nucleophilic or electrophilic attack. uva.es

Conformational Dynamics and Stability Studies

The conformational landscape of Dibenzofuran-2,8-dithiol is largely governed by two main structural features: the rigid planarity of the core dibenzofuran unit and the rotational freedom of the two peripheral thiol (-SH) groups.

Computational and experimental studies consistently describe the dibenzofuran core as a rigid and planar structure. researchgate.netaps.org This planarity enforces a fixed, co-planar arrangement of the benzene and furan rings, which is a critical factor for maintaining the π-conjugated system across the molecule. This rigidity means that the primary source of conformational variability in Dibenzofuran-2,8-dithiol arises from the orientation of the two thiol groups relative to the aromatic plane.

While specific conformational analyses of Dibenzofuran-2,8-dithiol are not extensively documented, significant insights can be drawn from theoretical studies on simpler, analogous molecules such as thiophenol (a benzene ring with a single thiol group). Computational investigations into the torsional potential of thiophenol have revealed that the rotation around the C-S bond is subject to a relatively low energy barrier. nih.govacs.orgaip.org The most stable conformation for thiophenol is planar, with the S-H bond lying in the same plane as the benzene ring. aip.org The energy barrier for rotation out of this plane is small, indicating that the thiol group can exhibit considerable rotational freedom at room temperature.

| Computational Method | Torsional Barrier (cm⁻¹) | Reference |

|---|---|---|

| Experimental (from rotational spectroscopy) | 277.1 | nih.govacs.org |

| DFT (ωB97X-D3) | 290 | nih.govacs.org |

| DFT (B3LYP-D3) | 502 | nih.govacs.org |

Applications of Dibenzofuran 2,8 Dithiol in Advanced Materials Science and Supramolecular Systems

Molecular Electronics and Single-Molecule Conductance Studies

The quest to miniaturize electronic components has propelled the field of molecular electronics, where individual molecules function as active electronic elements. Dibenzofuran-2,8-dithiol has emerged as a promising candidate for creating molecular-scale wires, offering a platform to investigate the fundamental principles of charge transport at the nanoscale.

Integration as Molecular Wires in Nanoscale Junctions

Dibenzofuran-2,8-dithiol can be integrated into nanoscale junctions, typically formed by techniques such as mechanically controlled break junctions (MCBJ) or scanning tunneling microscopy break junctions (STM-BJ). aau.dkliverpool.ac.uksemanticscholar.org In these setups, a single molecule of dibenzofuran-2,8-dithiol bridges two metallic electrodes, often gold, via strong covalent bonds between the sulfur atoms of the thiol groups and the gold atoms. aau.dkaip.org This configuration allows for the measurement of the electrical conductance of the single-molecule junction. liverpool.ac.uk These junctions are essential for understanding how the structure of a molecule dictates its ability to conduct electricity. worktribe.com The rigid and π-conjugated nature of the dibenzofuran (B1670420) core provides a defined pathway for electron transport. semanticscholar.orgresearchgate.net

Influence of Dibenzofuran-Dithiol Core and Anchoring Units on Electron Transport

The electronic transport properties of molecular junctions based on dibenzofuran-dithiol are profoundly influenced by both the central dibenzofuran core and the anchoring thiol groups. worktribe.com Studies comparing dibenzofuran-based molecular wires to those with other heterocyclic cores, such as dibenzothiophene (B1670422) and carbazole (B46965), have revealed important structure-property relationships. worktribe.comscispace.comlancs.ac.uk

In molecular wires with a para-linkage, where the connections to the electrodes are on opposite sides of the molecule, the conductance is generally higher than in their meta-linked counterparts. scispace.comlancs.ac.uk This is attributed to the more effective π-conjugation across the molecule in the para configuration. lancs.ac.uk Within the para-series, the conductance has been observed to increase in the order: dibenzothiophene < carbazole < dibenzofuran. worktribe.comlancs.ac.uk This trend is inversely correlated with the heteroaromaticity of the central ring, suggesting that lower aromaticity in the dibenzofuran core facilitates higher conductance. worktribe.comscispace.comlancs.ac.uk

Table 1: Comparison of Single-Molecule Conductance in Heterocyclic Molecular Wires This table presents a summary of experimental and theoretical conductance values for para-linked molecular wires with different core units. The values are typically given in terms of G₀, the quantum of conductance.

| Core Unit | Experimental Conductance (log(G/G₀)) | Theoretical Conductance (log(G/G₀)) | Key Finding |

| Dibenzothiophene | -5.79 ± 0.30 scispace.com | -5.50 scispace.com | Lowest conductance in the para-series, highest heteroaromaticity. scispace.comlancs.ac.uk |

| Carbazole | -5.22 ± 0.40 scispace.com | -5.15 scispace.com | Intermediate conductance. scispace.comlancs.ac.uk |

| Dibenzofuran | -5.04 ± 0.47 scispace.com | -5.10 scispace.com | Highest conductance in the para-series, lowest heteroaromaticity. scispace.comlancs.ac.uk |

Ligand Design in Coordination Chemistry and Metal-Organic Assemblies

The dithiol functionality of dibenzofuran-2,8-dithiol makes it an excellent ligand for coordinating with metal ions. This property has been exploited to create a variety of coordination complexes, polymers, and advanced materials with unique structural and functional properties.

Dibenzofuran-Dithiol as a Ligand for Transition Metal Complexes

Dibenzofuran-2,8-dithiol can act as a ligand to form complexes with various transition metals. The sulfur atoms of the dithiol can bind to metal centers, leading to the formation of stable coordination compounds. While specific studies on transition metal complexes solely with dibenzofuran-2,8-dithiol are emerging, the broader class of dithiolene ligands is well-known for its rich coordination chemistry. researchgate.netbeilstein-journals.org These complexes can exhibit interesting electronic and magnetic properties, with potential applications in catalysis and materials science. For instance, related dibenzofuran derivatives have been used to create cyclometalated gold(III) compounds. researchgate.net

Development of Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The rigid structure of the dibenzofuran core makes derivatives of dibenzofuran-2,8-dithiol, such as dicarboxylic acids, suitable candidates for use as ligands in the synthesis of MOFs. chemscene.com The defined geometry of the ligand can direct the formation of specific network topologies, leading to materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Construction of Coordination Polymers and Supramolecular Metallogels

The ability of dibenzofuran-2,8-dithiol to bridge multiple metal centers allows for the construction of coordination polymers. These are extended networks of metal ions and organic ligands that can form one-, two-, or three-dimensional structures. researchgate.net Furthermore, the self-assembly of metal complexes derived from dithiolate ligands can lead to the formation of supramolecular metallogels. rsc.orgmdpi.com These are soft materials where the gel network is held together by non-covalent interactions, including coordination bonds. rsc.orgacs.org Such materials are of interest for their potential use in sensing, drug delivery, and as self-healing materials. rsc.org Dinuclear platinum(II) complexes with bridging dithiolate-type ligands, for example, have been shown to form metallogels in organic solvents. worktribe.com

Polymer Chemistry and Network Formation

The bifunctional nature of Dibenzofuran-2,8-dithiol, featuring two reactive thiol groups on a rigid aromatic core, makes it a valuable monomer for the synthesis of advanced polymers and cross-linked networks.

Dithiol Cross-linking Strategies in Polymer Synthesis

Dithiol compounds are crucial for creating cross-linked polymer networks, which enhances the mechanical, thermal, and chemical stability of materials. The primary strategy involves the oxidation of thiol groups (-SH) to form disulfide bonds (-S-S-), creating covalent linkages between polymer chains. This process can be reversible, as the disulfide linkage can be cleaved back to free thiols through reduction or hydrolysis, allowing for the design of "smart" or degradable materials. google.com

In the context of Dibenzofuran-2,8-dithiol, its rigid structure would act as a stiff cross-linking agent. When incorporated into a polymer matrix, the oxidation of its two thiol groups would form disulfide bridges, leading to a three-dimensional network. The properties of the resulting cross-linked polymer can be tuned by controlling the concentration of the dithiol cross-linker. Such strategies are employed to create materials ranging from hydrogels to robust thermoset plastics. google.comacs.org For instance, polymers with pendant thiol groups can be cured by heating in the presence of air, which facilitates the oxidative cross-linking process. google.com The incorporation of a rigid unit like dibenzofuran is anticipated to impart significant thermal stability and mechanical strength to the resulting network.

Another approach involves reacting dithiols with diols to form polyesters with pendant thiol groups, which can then be cross-linked. google.com Dibenzofuran-2,8-dithiol could also participate in thiol-ene "click" reactions, where the thiol groups react efficiently with alkene functionalities under photochemical or thermal initiation. This method is known for its high yield, lack of byproducts, and mild reaction conditions, making it a powerful tool for creating well-defined polymer networks.

Incorporation into Functional Polymeric Materials

Beyond simple cross-linking, Dibenzofuran-2,8-dithiol can be incorporated as a monomer into various polymer backbones to create functional materials. Its rigid and aromatic nature is beneficial for applications requiring high thermal stability and specific electronic properties.

One potential application is in the synthesis of polythiols and polythioethers. The reaction of dithiols with compounds having multiple active hydrogen atoms can lead to the formation of cross-linked polymers. google.com By reacting Dibenzofuran-2,8-dithiol with appropriate co-monomers, polymers with recurring dibenzofuran units can be synthesized. These polymers could exhibit enhanced thermal resistance and potentially interesting optical or electronic properties derived from the dibenzofuran core.

Furthermore, the thiol groups allow for the polymer to be anchored to metal surfaces, such as gold. This is particularly useful in the field of molecular electronics and sensor technology, where the controlled assembly of molecules on a substrate is required. worktribe.com A polymer incorporating Dibenzofuran-2,8-dithiol could be designed to self-assemble on a gold surface, with the thiol groups providing strong anchoring points.

Organic Optoelectronic Materials Development

The dibenzofuran moiety is a well-established component in materials for organic electronics due to its high triplet energy, good thermal stability, and electron-donating characteristics. ossila.com The functionalization with dithiol groups provides a chemical handle for further modification or incorporation into device architectures.

Application as Host Materials in Organic Light-Emitting Diodes (OLEDs)

In phosphorescent OLEDs (PhOLEDs), a host material is used to form a thin film that dissolves a small amount of a phosphorescent emitter (dopant). The host material's role is to facilitate charge transport and transfer energy efficiently to the guest emitter. A high triplet energy is a critical requirement for a host material to prevent non-radiative energy loss from the phosphorescent dopant.

Dibenzofuran derivatives are excellent candidates for host materials due to their high triplet energy. ossila.com For example, 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF or DBFPO), a derivative functionalized at the same 2 and 8 positions, is a known high-performance host material with a high triplet energy of 3.1 eV. ossila.comnih.gov This high energy level ensures effective confinement of triplet excitons on the dopant molecule, leading to efficient light emission. ossila.com The dibenzofuran core acts as an electron-donating unit, which can be combined with electron-accepting units to create bipolar host materials that facilitate the transport of both electrons and holes. rsc.org

While Dibenzofuran-2,8-dithiol itself has not been extensively reported as an OLED host, its core structure is highly promising. The thiol groups could potentially be used to further functionalize the molecule to optimize its charge transport properties or to covalently link it within the device structure.

Table 1: Properties of Dibenzofuran-Based Host Materials for OLEDs

| Compound Name | Abbreviation | Triplet Energy (ET) | Application Note |

|---|---|---|---|

| 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan | PPF / DBFPO | 3.1 eV | High-performance host for phosphorescent OLEDs, also used as an electron transport material. ossila.comnih.gov |

| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile | CF-2-BzF | Not Specified | Bipolar host material used in high-efficiency yellow PhOLEDs. rsc.org |

Design of Fluorescent Molecular Scaffolds for Optical Applications

The rigid and planar structure of dibenzofuran makes it an excellent scaffold for building larger, well-defined fluorescent molecules. By attaching various chromophoric or functional groups, the optical properties of the resulting molecule can be precisely tuned.

The thiol groups of Dibenzofuran-2,8-dithiol offer a versatile platform for designing new fluorescent scaffolds. These groups can be reacted with a wide variety of molecules through thiol-ene reactions, esterifications, or other coupling chemistries to attach fluorophores, solubilizing groups, or moieties that can induce specific self-assembly behaviors. This modular approach allows for the systematic tuning of the absorption and emission wavelengths, quantum yields, and other photophysical properties of the final material. The dibenzofuran core provides the stable, electronically-active foundation for these molecular constructions. researchgate.net

Table 2: Photophysical Properties of Functional Dibenzofuran Scaffolds

| Scaffold Name | Abbreviation | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | Application |

|---|---|---|---|---|

| Dibenzo[f,h]furo[2,3-b]quinoxaline | diBFQ | 445 | ~70% | Core for deep blue fluorescent emitters in OLEDs. rsc.org |

| 3,6-bis(4-isopropylphenyl)-11-phenyldibenzo[f,h]furo[2,3-b]quinoxaline | dP-diBFQ | Not Specified | 79.1% | Derivative of diBFQ with improved fluorescence efficiency due to suppressed aggregation. rsc.org |

Electrochemical Behavior and Redox Processes of Dibenzofuran 2,8 Dithiol

Voltammetric Analysis of Dibenzofuran-Dithiol Systems

The electrochemical behavior of dibenzofuran-2,8-dithiol is primarily investigated using voltammetric techniques, such as cyclic voltammetry (CV). These methods provide insights into the oxidation and reduction potentials of the molecule, the stability of the resulting redox species, and the kinetics of the electron transfer processes.

While specific CV data for dibenzofuran-2,8-dithiol is not extensively documented in publicly available literature, the electrochemical properties can be inferred from studies on related dibenzofuran (B1670420) and dithiol compounds. The dibenzofuran core itself is electrochemically active. Studies on dibenzofuran and its methylated derivatives have shown that they undergo oxidation to form radical cations. The oxidation potential is influenced by the substitution pattern on the dibenzofuran ring.

The introduction of thiol (-SH) groups at the 2 and 8 positions is expected to significantly impact the electrochemical response. Thiols are known to be readily oxidized electrochemically, often leading to the formation of disulfide bonds. Therefore, the voltammetry of dibenzofuran-2,8-dithiol would likely exhibit an initial oxidation event corresponding to the formation of a radical cation on the dibenzofuran ring system, followed by or coupled with the oxidation of the thiol groups. This can lead to intramolecular disulfide bond formation or intermolecular polymerization.

Table 1: Expected Voltammetric Features of Dibenzofuran-2,8-dithiol

| Feature | Expected Potential Range (vs. reference electrode) | Description |

| First Oxidation Peak | Dependent on solvent and electrolyte | Reversible or quasi-reversible oxidation of the dibenzofuran core to its radical cation. |

| Second Oxidation Process | Typically at more positive potentials | Irreversible oxidation of the thiol groups, potentially leading to disulfide bond formation and/or polymerization. |

| Reduction Peak(s) | Dependent on the stability of oxidized species | May show reduction of the radical cation or other electrochemically generated species. |

Note: The actual potential values would need to be determined experimentally.

Formation and Spectroscopic Characterization of Radical Cation Intermediates

Upon one-electron oxidation, dibenzofuran-2,8-dithiol is expected to form a radical cation intermediate. The characterization of this transient species is crucial for understanding the subsequent chemical reactions. Spectroelectrochemical techniques, which combine electrochemical methods with spectroscopy (such as UV-Vis and Electron Paramagnetic Resonance - EPR), are invaluable for this purpose.

EPR spectroscopy is particularly well-suited for studying radical species. Studies on the radical cation of the parent dibenzofuran have shown that the spin density is delocalized over the aromatic system. For dibenzofuran-2,8-dithiol radical cation, it is anticipated that the unpaired electron would also be delocalized across the dibenzofuran core. The presence of the sulfur atoms may also influence the spin density distribution.

UV-Vis spectroscopy can also provide evidence for the formation of the radical cation. The generation of this species is typically accompanied by the appearance of new absorption bands in the visible or near-infrared region, which are absent in the spectrum of the neutral molecule. The stability of the radical cation will depend on the experimental conditions, such as the solvent, temperature, and the presence of nucleophiles.

Mechanistic Studies of Electrochemical Reactions and Transformations

The electrochemical oxidation of dibenzofuran-2,8-dithiol can trigger a cascade of chemical reactions. A key transformation is the formation of disulfide bonds through the coupling of the thiol groups. This process can occur intramolecularly to form a cyclic disulfide or intermolecularly to yield oligomers and polymers.

The mechanism of electrochemical disulfide bond formation generally involves the initial oxidation of the thiol to a thiyl radical. Two thiyl radicals can then combine to form a disulfide bond. In the context of dibenzofuran-2,8-dithiol, the initial formation of the dibenzofuran radical cation could be followed by deprotonation of the thiol groups and subsequent radical coupling.

Electropolymerization is a likely outcome of the sustained electrochemical oxidation of dibenzofuran-2,8-dithiol. The intermolecular disulfide linkages would lead to the formation of a polymer film on the electrode surface. The properties of this polymer, such as its conductivity, morphology, and electrochromic behavior, would be of considerable interest for materials applications. Studies on the electropolymerization of furan-end-capped dibenzofuran derivatives have demonstrated the feasibility of forming stable, redox-active polymer films from related structures.

Redox-Controlled Supramolecular Assembly and Material Response

The ability of dibenzofuran-2,8-dithiol to undergo reversible redox reactions and form disulfide bonds makes it a promising building block for the construction of redox-controlled supramolecular assemblies. The reversible nature of the disulfide bond (which can be cleaved back to thiols under reducing conditions) allows for the dynamic assembly and disassembly of larger structures.

For instance, dibenzofuran-2,8-dithiol can be used to functionalize nanoparticles or surfaces. The thiol groups can anchor the molecule to a substrate, and subsequent electrochemical oxidation can induce intermolecular disulfide bond formation, leading to the creation of a cross-linked network. This process can be reversed by applying a reducing potential, allowing for a switchable material response.

Such redox-responsive systems have potential applications in areas like drug delivery, sensing, and smart materials. The change in the structure and properties of the material upon a redox stimulus can be harnessed to trigger a specific function.

Future Research Directions and Emerging Opportunities for Dibenzofuran 2,8 Dithiol

Innovations in Green and Sustainable Synthetic Routes to Dithiolated Dibenzofurans

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For dithiolated dibenzofurans, moving beyond traditional, often harsh, synthesis conditions is a primary objective. Research in this area is expected to focus on the core principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks. chemistryjournals.net

Future synthetic strategies will likely prioritize:

Catalytic C-H Functionalization: Building on advances in palladium-catalyzed C-H activation and C-O cyclization to form the dibenzofuran (B1670420) core, future work could explore direct C-H thiolation. researchgate.netacs.org This would circumvent the need for pre-functionalized starting materials, reducing step counts and waste.

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, improved safety, and easier scalability compared to batch syntheses. chemistryjournals.net Developing a flow-based synthesis for Dibenzofuran-2,8-dithiol could enable more efficient and safer production.

Renewable Feedstocks: Investigating pathways to the dibenzofuran scaffold from lignocellulose or other bio-based platform chemicals presents a significant opportunity for sustainability. acs.orgnih.gov

Alternative Solvents and Reagents: The exploration of greener solvents like water or supercritical fluids, and the use of environmentally benign oxidants such as air, will be crucial. chemistryjournals.netresearchgate.net Photoinduced synthesis methodologies, which can often be conducted under mild conditions, also represent a promising green alternative. acs.org

Table 7.1: Green Synthetic Strategies for Dithiolated Dibenzofurans

| Strategy | Principle | Potential Advantage | Research Focus |

|---|---|---|---|

| Domino Reactions | Combining multiple reaction steps into a single, one-pot procedure. acs.org | Increased efficiency, reduced waste from purification steps. | Designing a domino sequence for dibenzofuran formation and subsequent dithiolation. |

| Microwave-Assisted Synthesis | Using microwave radiation for rapid heating. chemistryjournals.net | Drastically reduced reaction times, improved energy efficiency, and potentially higher yields. chemistryjournals.net | Optimization of microwave parameters for key synthetic steps. |

| Biocatalysis | Employing enzymes for specific chemical transformations. chemistryjournals.net | High selectivity, mild reaction conditions, reduced environmental impact. | Identifying or engineering enzymes for selective thiolation of the dibenzofuran core. |

| Photoredox Catalysis | Using light to drive chemical reactions with a photocatalyst. researchgate.net | Access to novel reaction pathways under mild conditions. | Developing a light-driven method for C-S bond formation on the dibenzofuran ring. |

Advanced Multi-Scale Computational Modeling for Predictive Material Design

Computational modeling is an indispensable tool for accelerating materials discovery by predicting properties before undertaking costly and time-consuming synthesis. For Dibenzofuran-2,8-dithiol, a multi-scale modeling approach, which links phenomena across different length and time scales, can provide profound insights. mpg.deyale.edu Such models can range from the quantum level, describing electron behavior, to the mesoscopic scale, simulating the collective behavior of thousands of molecules. mpg.de

Key computational research areas include:

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to predict the electronic structure, HOMO-LUMO gap, and charge transport properties of Dibenzofuran-2,8-dithiol and its derivatives. lancs.ac.uk This is crucial for designing materials for organic electronics. mdpi.com

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of molecules to understand conformational changes, interactions with other molecules (e.g., solvents, polymers), and the initial stages of self-assembly. MD simulations can reveal how the molecule binds to surfaces or forms aggregates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features with specific activities, such as inhibitory potential against biological targets like matrix metalloproteinases (MMPs). researchgate.net This can guide the design of new bioactive derivatives.

Coarse-Graining: Developing simplified models that represent groups of atoms as single particles to simulate large-scale phenomena like polymer self-assembly or the formation of bulk material phases over longer timescales. yale.edu

Table 7.2: Multi-Scale Computational Modeling Techniques for Dibenzofuran-2,8-dithiol

| Modeling Scale | Technique | Predicted Properties | Potential Application |

|---|---|---|---|

| Quantum | Density Functional Theory (DFT) | Electronic structure, orbital energies, aromaticity, reaction mechanisms. lancs.ac.uk | Design of organic semiconductors, catalysts, and photoreactive materials. |

| Atomistic | Molecular Dynamics (MD) | Binding affinities, conformational stability, diffusion rates, interfacial interactions. researchgate.net | Predicting behavior in biological systems, on nanoparticle surfaces, and in polymer blends. |

| Mesoscopic | Coarse-Grained Simulations | Phase behavior, self-assembly morphologies, mechanical properties of bulk materials. yale.edu | Guiding the formulation of soft materials, films, and composites. |

| Continuum | Phase-Field Models | Microstructure evolution, phase separation dynamics. yale.edu | Modeling the long-term stability and morphology of hybrid material systems. |

Integration into Novel Hybrid Organic-Inorganic Functional Materials

The ability of the dithiol functional groups to bind strongly to metal surfaces and nanoparticles makes Dibenzofuran-2,8-dithiol an ideal organic linker for creating sophisticated hybrid materials. These materials combine the processability and functional diversity of organic molecules with the robust physical properties of inorganic components.

Emerging opportunities in this domain include:

Metal-Organic Frameworks (MOFs): Using Dibenzofuran-2,8-dithiol as a strut to create porous, crystalline MOFs. The electronic properties of the dibenzofuran core could lead to MOFs with interesting catalytic, sensing, or gas separation capabilities.

Surface-Functionalized Nanoparticles: Capping inorganic nanoparticles (e.g., gold, quantum dots) with Dibenzofuran-2,8-dithiol to control their solubility, prevent aggregation, and electronically couple them. This is critical for applications in nanoelectronics and sensing.

Hybrid Perovskite Solar Cells: Incorporating Dibenzofuran-2,8-dithiol or its derivatives as a hole transport layer (HTL) or as an interface modification layer in perovskite solar cells. mdpi.com Its planar structure and sulfur atoms could facilitate efficient charge extraction and improve device stability. mdpi.com

Organosulfur Cathodes: Exploring the use of polymers derived from Dibenzofuran-2,8-dithiol in the cathodes of lithium-sulfur batteries. Organosulfur compounds can help mitigate the "shuttle effect" that plagues conventional Li-S batteries, potentially improving cycle life and capacity. pku.edu.cn

Table 7.3: Potential Hybrid Organic-Inorganic Materials Incorporating Dibenzofuran-2,8-dithiol

| Hybrid Material Type | Role of Dibenzofuran-2,8-dithiol | Inorganic Component | Potential Application |

|---|---|---|---|

| Functionalized Nanoparticles | Surface Ligand/Linker | Gold (Au), Cadmium Selenide (CdSe) Quantum Dots | Biosensors, Nanoelectronic circuits, LED lighting |

| Hybrid Solar Cells | Hole Transport Material (HTM) / Interfacial Layer | Perovskite, Titanium Dioxide (TiO₂) | Next-generation photovoltaics mdpi.com |

| Metal-Organic Frameworks (MOFs) | Organic Strut | Zinc (Zn), Zirconium (Zr) ions | Gas storage, Catalysis, Chemical sensing |

| Diruthenium Complexes | π-conjugated bridge | Ruthenium (Ru) centers | Molecular electronics, Redox switches acs.org |

Exploration of Complex Self-Assembly Phenomena in Soft Matter Systems

Self-assembly is a powerful bottom-up approach to creating structured materials with nanoscale precision. aps.org The amphiphilic nature of Dibenzofuran-2,8-dithiol—a rigid aromatic core with flexible, polarizable thiol ends—suggests a rich potential for complex self-assembly behavior in soft matter systems. rsc.org

Future research will likely investigate:

Supramolecular Architectures: The formation of ordered structures like nanoribbons, vesicles, or liquid crystalline phases driven by π-π stacking of the dibenzofuran cores and interactions between the thiol groups. researchgate.netrsc.org

Polymer-Directed Assembly: Incorporating Dibenzofuran-2,8-dithiol into block copolymers. The interplay between the dibenzofuran unit's interactions and the polymer blocks' phase separation could lead to hierarchically structured materials with multiple length scales. aps.orgrsc.org

Stimuli-Responsive Materials: The thiol groups can be reversibly oxidized to form disulfide bonds. This chemical switch could be used to trigger changes in self-assembled structures using redox stimuli, leading to smart materials for drug delivery or sensing.

Surface Patterning: Studying the two-dimensional self-assembly of Dibenzofuran-2,8-dithiol on substrates like gold or graphite. This could be used to create well-defined molecular-scale patterns for applications in electronics or catalysis.

Table 7.4: Factors Influencing Self-Assembly of Dibenzofuran-2,8-dithiol Systems

| Factor | Influence on Self-Assembly | Example of Resulting Structure |

|---|---|---|

| Solvent Polarity | Affects the balance between π-stacking, solvophobic, and thiol-thiol interactions. rsc.org | Nanoribbons in polar solvents, amorphous aggregates in non-polar solvents. rsc.org |

| Temperature | Modulates molecular motion and the strength of non-covalent interactions. | Transition between ordered (crystalline) and disordered (liquid) phases. |

| Concentration | Determines the transition from individual molecules to aggregates like micelles or larger structures. | Formation of micelles above a critical concentration. |

| Chemical Modification | Attaching different functional groups to the core or thiols alters intermolecular forces. | Formation of helical supramolecular structures. researchgate.net |

Synergistic Research across Disciplinary Boundaries for Expanded Applications

The full potential of Dibenzofuran-2,8-dithiol can only be realized through collaborative, interdisciplinary research. The complexity of the challenges, from synthesis to device integration, requires expertise that spans multiple scientific fields.

Key areas for synergistic research include:

Chemistry and Materials Science: Synthetic chemists can create a library of Dibenzofuran-2,8-dithiol derivatives with tailored properties, which materials scientists can then fabricate into functional devices like OLEDs, solar cells, and sensors. mdpi.commdpi.com

Computational and Experimental Chemistry: Computational chemists can predict promising molecular structures and reaction pathways, guiding experimentalists to synthesize the most viable candidates, thus saving significant time and resources. researchgate.netchemrxiv.org

Biology and Chemistry: The dibenzofuran scaffold is present in many biologically active natural products. researchgate.netresearchgate.net Interdisciplinary efforts could explore derivatives of Dibenzofuran-2,8-dithiol for medicinal applications, such as anticancer or antimicrobial agents, leveraging the thiol groups for specific interactions with biological targets like enzymes. researchgate.netnih.gov

Engineering and Materials Science: Engineers can design and build devices and systems that incorporate novel materials developed by materials scientists based on the Dibenzofuran-2,8-dithiol platform, for instance, in advanced energy storage systems or flexible electronics. pku.edu.cn This synergistic approach ensures that material development is aligned with practical application requirements. nih.gov

Table 7.5: Examples of Interdisciplinary Research Opportunities for Dibenzofuran-2,8-dithiol

| Collaborating Disciplines | Research Goal | Expected Outcome |

|---|---|---|

| Synthetic Chemistry & Materials Science | Develop novel host materials for blue phosphorescent OLEDs. mdpi.com | Highly efficient, stable, and long-lasting display and lighting technologies. |

| Computational Modeling & Experimental Synthesis | Design and synthesize organosulfur compounds for Li-S batteries. pku.edu.cn | High-performance batteries with improved cyclability and energy density. |

| Medicinal Chemistry & Molecular Biology | Create and test dibenzofuran-based prodrugs activated by specific enzymes. nih.gov | Targeted therapies with fewer side effects. |

| Chemical Engineering & Surface Science | Develop scalable flow processes for creating self-assembled monolayers on conductive surfaces. chemistryjournals.net | Efficient manufacturing of molecular electronic components. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。